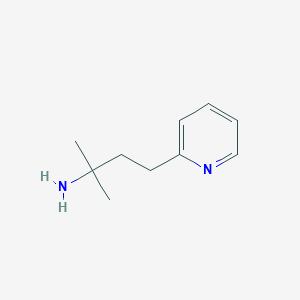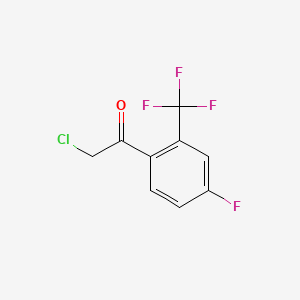
4-Methyl-2,4-pentadienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,4-pentadienal is an organic compound with the molecular formula C₆H₈O It is a conjugated aldehyde, characterized by the presence of a methyl group and two conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methyl-2,4-pentadienal can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by dehydration to form the conjugated diene system. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2,4-pentadienal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The conjugated double bonds can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-Methyl-2,4-pentadienoic acid.
Reduction: 4-Methyl-2,4-pentadienol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,4-pentadienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex conjugated systems.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-2,4-pentadienal involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the aldehyde group. These functional groups allow the compound to interact with molecular targets, such as enzymes and receptors, through processes like nucleophilic addition and electrophilic substitution. The pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Pentadienal: Lacks the methyl group, resulting in different reactivity and applications.
4-Methyl-2-pentenal: Similar structure but with a single double bond, leading to different chemical properties.
5-Aminopenta-2,4-dienal: Contains an amino group, making it more reactive in certain biological contexts.
Uniqueness
4-Methyl-2,4-pentadienal is unique due to its specific combination of a conjugated diene system and an aldehyde group, along with the presence of a methyl group. This combination imparts distinct reactivity and makes it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C6H8O |
|---|---|
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
(2E)-4-methylpenta-2,4-dienal |
InChI |
InChI=1S/C6H8O/c1-6(2)4-3-5-7/h3-5H,1H2,2H3/b4-3+ |
InChI-Schlüssel |
CPHXZIBGZOPWBM-ONEGZZNKSA-N |
Isomerische SMILES |
CC(=C)/C=C/C=O |
Kanonische SMILES |
CC(=C)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)











